

An In-Depth Technical Guide to the Discovery and Isolation of (-)-Deacetylsclerotiorin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Deacetylsclerotiorin

Cat. No.: B607020

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Deacetylsclerotiorin is a chloroazaphilone, a class of fungal polyketides known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this specialized metabolite. It is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery. This document details the producing fungal organisms, outlines a general methodology for its extraction and purification, and presents its known physicochemical properties.

Introduction

Azaphilones are a class of fungal polyketides characterized by a highly substituted isochromene core. They exhibit a wide range of colors and are often responsible for the pigmentation of the fungi that produce them. Scientific interest in azaphilones is driven by their diverse and potent biological activities, which include antifungal, anti-inflammatory, and antitumor properties. **(-)-Deacetylsclerotiorin** is a specific member of this family, closely related to the more widely studied sclerotiorin. This guide focuses on the available technical information regarding its discovery and isolation.

Discovery and Producing Organism

(-)-Deacetylsclerotiorin (CAS number 61248-35-9) has been identified as a secondary metabolite produced by the fungus *Bartalinia robillardoides* strain LF550.[1] While its name suggests a biosynthetic relationship with sclerotiorin, which is famously produced by *Penicillium* species like *P. sclerotiorum* and *P. multicolor*, the documented isolation of **(-)-Deacetylsclerotiorin** has been from a different fungal genus.[2][3] More recent biosynthetic studies on sclerotiorin-like metabolites in *Penicillium meliponae* have further elucidated the genetic pathways responsible for the production of this class of compounds, though they did not specifically detail the isolation of **(-)-Deacetylsclerotiorin**. [4]

Table 1: Physicochemical Properties of **(-)-Deacetylsclerotiorin**

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₁ ClO ₄	[3][5]
Molecular Weight	348.8 g/mol	[3]
IUPAC Name	(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dione	[3][5]
CAS Number	61248-35-9	[1][3][5][6]

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of **(-)-Deacetylsclerotiorin** from *Bartalinia robillardoides* is not readily available in the public domain, a general methodology can be inferred from standard practices for isolating azaphilones from fungal cultures. The following is a composite protocol based on established methods for similar compounds.

Fungal Cultivation

A pure culture of the producing organism, such as *Bartalinia robillardoides* strain LF550, is required.

- **Media Preparation:** A suitable liquid or solid medium is prepared to support fungal growth and secondary metabolite production. Common media for azaphilone production include

Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) broth.

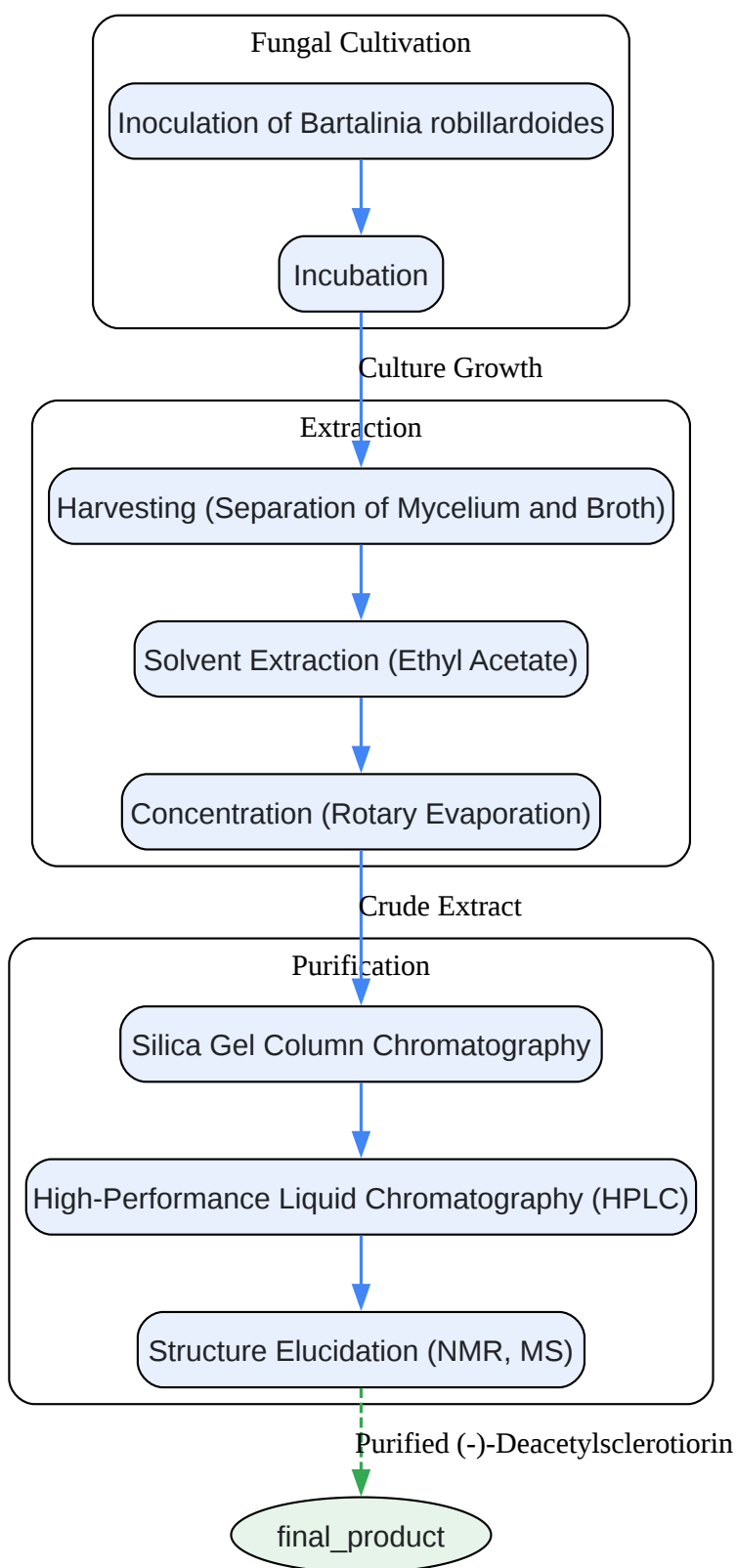
- Inoculation: The sterile medium is inoculated with a spore suspension or mycelial plugs of the fungus.
- Incubation: The culture is incubated under controlled conditions of temperature (typically 25-28°C) and light (often in darkness to promote pigmentation) for a period of several days to weeks.

Extraction of Metabolites

- Harvesting: The fungal biomass (mycelium) is separated from the liquid culture broth by filtration.
- Solvent Extraction: Both the mycelium and the broth are extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites. This process is often repeated multiple times to ensure complete extraction.
- Concentration: The organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Purification

- Chromatography: The crude extract is subjected to a series of chromatographic steps to isolate the target compound.
 - Column Chromatography: An initial separation is often performed using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate).
 - High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
- Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and 2D-NMR) and Mass Spectrometry (MS).



[Click to download full resolution via product page](#)

Figure 1. A generalized experimental workflow for the isolation and purification of **(-)-Deacetylsclerotiorin** from a fungal culture.

Biological Activity

Detailed studies on the specific biological activities of **(-)-Deacetylsclerotiorin** are limited in publicly accessible literature. However, based on the known activities of the broader azaphilone and sclerotiorin class of compounds, it is plausible that **(-)-Deacetylsclerotiorin** may exhibit similar properties. Sclerotiorin itself has been reported to have anti-diabetes, antioxidant, anti-inflammatory, anti-Alzheimer, antiviral, and antimicrobial activities.[4] Further research is required to determine the specific bioactivity profile and potency of **(-)-Deacetylsclerotiorin**.

Conclusion

(-)-Deacetylsclerotiorin is a structurally defined chloroazaphilone with a known fungal origin. While its discovery has been documented, a comprehensive understanding of its biological activities and potential applications remains an area for future investigation. The general protocols for the isolation of azaphilones provide a solid foundation for obtaining this compound for further study. This guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this and other related fungal secondary metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Deacetylsclerotiorin, (-)- Immunomart [immunomart.com]
- 2. bio-fount.com [bio-fount.com]
- 3. Deacetylsclerotiorin, (-)- | C₁₉H₂₁ClO₄ | CID 53243889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of dual PKS involved in sclerotiorin biosynthesis in *Penicillium meliponae* using genome mining and gene knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEACETYLSCLEROTIORIN, (-)- [drugfuture.com]

- 6. Deacetylsclerotiorin, (-)- | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Discovery and Isolation of (-)-Deacetylsclerotiorin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607020#deacetylsclerotiorin-discovery-and-isolation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com